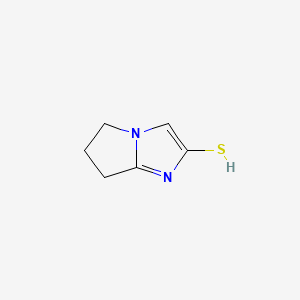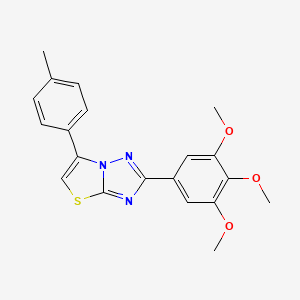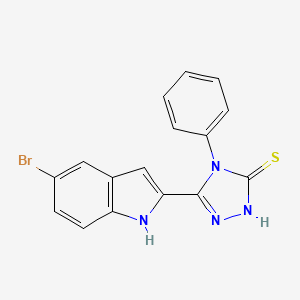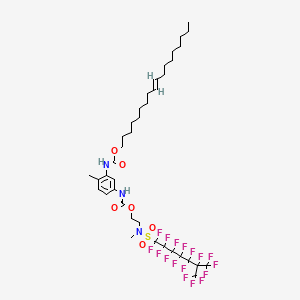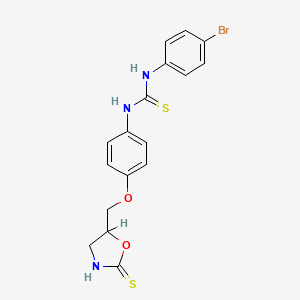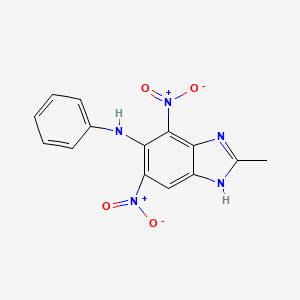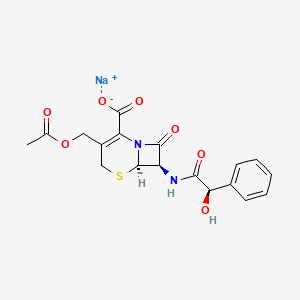![molecular formula C14H12ClN5O3S B12727595 [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea CAS No. 195370-47-9](/img/structure/B12727595.png)
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a thiourea group, a nitrobenzoyl group, and a chloroanilino group
Métodos De Preparación
The synthesis of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts
Aplicaciones Científicas De Investigación
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase (MK-2), by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells .
Comparación Con Compuestos Similares
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea can be compared with other thiourea derivatives, such as:
[2-(2-chloroanilino)-4-nitrobenzoyl]amino]thiourea: Similar in structure but with a different position of the chlorine atom, which can affect its reactivity and biological activity.
[2-(4-fluoroanilino)-4-nitrobenzoyl]amino]thiourea: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
[2-(4-methoxyanilino)-4-nitrobenzoyl]amino]thiourea: The methoxy group can increase the compound’s solubility and modify its pharmacokinetic properties .
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Propiedades
Número CAS |
195370-47-9 |
|---|---|
Fórmula molecular |
C14H12ClN5O3S |
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12ClN5O3S/c15-8-1-3-9(4-2-8)17-12-7-10(20(22)23)5-6-11(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
Clave InChI |
UMBMOBMUZACHEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


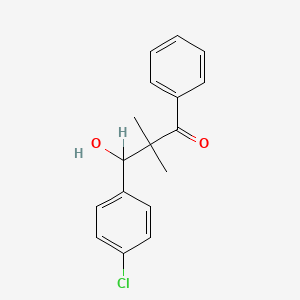

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12727536.png)
